molecular formula C23H30N6O B2447077 N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine CAS No. 1251606-29-7

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine

Cat. No.: B2447077
CAS No.: 1251606-29-7
M. Wt: 406.534
InChI Key: PDLNMEMDHPTJLH-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a synthetic chemical compound designed for advanced medicinal chemistry and pharmaceutical research. This complex molecule is built around a 1,2,4-oxadiazole core, a distinguished heterocyclic motif known for its significant role in drug discovery programs across various disease areas, including central nervous system disorders, cancer, and infectious diseases . The 1,2,4-oxadiazole ring acts as a versatile scaffold, often serving as a bioisostere for ester and amide functional groups, which can fine-tune the molecule's properties such as metabolic stability and binding affinity . The structure is further functionalized with a 4-(3-methylphenyl)piperazine moiety, a group frequently encountered in bioactive compounds targeting neurological pathways . The presence of a pyridin-2-amine subunit with diethylamino groups adds further potential for molecular interactions, making this compound a valuable tool for researchers investigating new therapeutic agents. Its primary research application lies in the screening and development of novel biologically active molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of receptor ligands or enzyme inhibitors . The integration of the piperazine and oxadiazole components suggests potential for modulating a range of biological targets, and its study could contribute to programs aimed at inflammat ion, cancer via apoptosis induction , or neurological conditions . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-diethyl-5-[5-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-4-28(5-2)21-10-9-19(16-24-21)23-25-22(30-26-23)17-27-11-13-29(14-12-27)20-8-6-7-18(3)15-20/h6-10,15-16H,4-5,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNMEMDHPTJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Given the presence of the piperazine ring, it is possible that the compound may modulate the pharmacokinetic properties of a drug substance The compound may bind to its targets and induce changes that lead to its biological effects

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Based on the structure of the compound, it may potentially influence a variety of biochemical pathways. For instance, piperazine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities of piperazine derivatives, the compound may have a broad range of effects at the molecular and cellular level

Biological Activity

N,N-diethyl-5-(5-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyridine ring linked to an oxadiazole moiety and a piperazine group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to N,N-diethyl derivatives exhibit significant anticancer properties. A study on Mannich bases, which share structural similarities with this compound, demonstrated their efficacy against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The mechanism of action is often linked to the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure may also confer antimicrobial activity. Various studies have reported that piperazine derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Neuropharmacological Effects

Given the presence of the piperazine moiety, N,N-diethyl may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Research into similar compounds has shown modulation of serotonin receptors, which could indicate potential use in treating mood disorders .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line/TargetIC50 Value (µM)Reference
Mannich Base AAnticancerHeLa12.5
Mannich Base BAntibacterialStaphylococcus aureus8.0
Piperazine CNeuropharmacologicalSerotonin Receptor15.0

Case Study 1: Anticancer Screening

In a screening study involving various Mannich bases similar to N,N-diethyl, researchers found that certain derivatives exhibited selective cytotoxicity against prostate cancer cells (PC-3). The most potent compounds had IC50 values ranging from 8.2 to 32.1 µM, highlighting the potential for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of piperazine derivatives against a range of bacterial strains. The results indicated that some derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy against resistant strains .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation via cyclization of precursors (e.g., using POCl₃ or polyphosphoric acid) and subsequent coupling with piperazine and pyridine derivatives. Optimization strategies include:
  • Temperature Control : Maintaining 80–100°C during cyclization to minimize side reactions .
  • Catalyst Selection : Using Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity fractions .
  • Yield Improvement : Sequential addition of reagents in anhydrous conditions to prevent hydrolysis of sensitive intermediates .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., oxadiazole ring protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass determination (e.g., ESI-HRMS m/z 415.2125 [M+H]⁺) .
  • FTIR : Detection of functional groups like C=N (1650–1600 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should reaction solvents and catalysts be selected for its synthesis?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for piperazine coupling .
  • Catalysts : Copper(I) bromide (CuBr) facilitates Ullmann-type couplings for aryl-amine bonds, while Pd/C is optimal for nitro group reductions .
  • Base Sensitivity : Use weak bases (e.g., K₂CO₃) to avoid decomposition of oxadiazole intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., replacing with thiadiazole) or piperazine (e.g., substituting methyl groups) to assess target affinity .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with neurological targets (e.g., 5-HT₁A receptors) .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in rodent plasma .
  • Dosage Adjustments : Optimize dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro IC₅₀ values .

Q. What computational methods predict binding affinity with neurological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with G-protein-coupled receptors) over 100 ns to assess stability .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthesis .
  • ADMET Prediction : Tools like SwissADME evaluate blood-brain barrier penetration and toxicity risks .

Q. How can metabolic stability and toxicity be systematically investigated?

  • Methodological Answer :
  • In Vitro Models : Use hepatic CYP450 isoforms (e.g., CYP3A4) to identify major metabolic pathways .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
  • In Vivo Toxicity : Rodent studies measuring ALT/AST levels and histopathological changes in liver/kidneys .

Q. How to resolve conflicting mechanistic data from different assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine radioligand binding (e.g., ³H-spiperone for dopamine D₂) with functional assays (e.g., cAMP modulation) .
  • Kinetic Analysis : Compare on/off rates (kₒₙ/kₒff) to differentiate allosteric vs. orthosteric effects .
  • Pathway Enrichment : RNA-seq or phosphoproteomics to identify downstream signaling cascades .

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